

Application Notes and Protocols: Hexaboron Dizinc Undecaoxide in Glass Manufacturing

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Compound of Interest

Compound Name: Hexaboron dizinc undecaoxide

Cat. No.: B077386

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexaboron dizinc undecaoxide ($2\text{ZnO} \cdot 3\text{B}_2\text{O}_3$), a type of zinc borate, is a significant compound in the manufacturing of specialized glasses.^{[1][2]} It acts as a fluxing agent, facilitating the melting process and enhancing the thermal and mechanical properties of the final glass product.^[1] In the glass matrix, the constituent zinc oxide (ZnO) can act as both a network former and a network modifier, influencing the structural and, consequently, the physical properties of the glass.^{[3][4]} This dual role allows for the tailoring of glass properties such as density, refractive index, thermal stability, and transparency, making zinc borate glasses suitable for a variety of applications, including optical devices and materials with high chemical durability.^{[3][5][6]}

These application notes provide a summary of the key properties of glasses containing zinc and boron oxides, along with detailed protocols for their synthesis and characterization.

Data Presentation: Properties of Zinc Borate Glasses

The properties of zinc borate glasses are highly dependent on their composition. The following tables summarize the quantitative data for various physical, thermal, and optical properties of zinc borate glass systems synthesized with different molar ratios of ZnO and B_2O_3 .

Table 1: Physical Properties of $x\text{ZnO}-(1-x)\text{B}_2\text{O}_3$ Glass System

Composition (mol% ZnO)	Density (g/cm ³)	Molar Volume (cm ³ /mol)	Reference
5	5.31	20.95	[7]
10	5.48	20.54	[7]
15	5.61	20.21	[7]
20	5.70	20.03	[7]

Note: The data in this table is for a ZnO-PbO-B₂O₃ system, but it illustrates the general trend of increasing density and decreasing molar volume with higher ZnO content.

Table 2: Thermal Properties of $x\text{NiO}-(20-x)\text{ZnO}-40\text{Bi}_2\text{O}_3-40\text{B}_2\text{O}_3$ Glass System

Composition	Glass Transition Temp (T _g) (°C)	Onset Crystallization Temp (T _c) (°C)	Thermal Stability (ΔT = T _c - T _g) (°C)	Reference
N0 (x=0)	436	512	76	[8]
N0.5 (x=0.5)	442	550	108	[8]
N1.0 (x=1.0)	445	523	78	[8]
N2.0 (x=2.0)	453	555	102	[8]

Note: This table shows the thermal properties of a more complex borate glass system. Glasses with a larger ΔT are considered more thermally stable.

Table 3: Optical Properties of $x\text{ZnO}-30\text{PbO}-(70-x)\text{B}_2\text{O}_3$ Glass System

Composition (mol% ZnO)	Optical Band Gap (Eg) (eV)	Refractive Index (n)	Reference
5	2.63	-	[7]
10	2.54	-	[7]
15	2.47	-	[7]
20	2.41	-	[7]

Note: The optical band gap generally decreases with an increasing concentration of ZnO, which is attributed to an increase in non-bridging oxygens.[9]

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of zinc borate glasses.

Protocol 1: Synthesis of Zinc Borate Glass via Melt-Quenching

This protocol describes the conventional melt-quenching technique for producing zinc borate glasses.

Materials:

- Zinc oxide (ZnO) powder (analytical grade)
- Boric acid (H_3BO_3) or Boron oxide (B_2O_3) powder (analytical grade)
- Porcelain or Platinum crucible
- Alumina mortar and pestle
- High-temperature furnace (capable of reaching at least 1200°C)
- Stainless steel or brass plate/mold (for quenching)

- Annealing furnace

Procedure:

- Batch Calculation: Calculate the required weights of ZnO and H₃BO₃ (or B₂O₃) to achieve the desired molar composition (e.g., 40 mol% ZnO and 60 mol% B₂O₃, which corresponds to the 2ZnO·3B₂O₃ stoichiometry).
- Mixing: Accurately weigh the calculated amounts of the precursor powders. Thoroughly mix the powders in an alumina mortar and pestle for at least 15 minutes to ensure homogeneity.
- Melting: Transfer the mixed batch into a porcelain or platinum crucible. Place the crucible in a high-temperature furnace.
 - Heat the furnace to the melting temperature, typically in the range of 950°C to 1250°C, depending on the composition.[\[4\]](#)[\[6\]](#)
 - Hold the melt at this temperature for a duration of 30 minutes to 4 hours to ensure complete melting and homogenization, resulting in a bubble-free liquid.[\[4\]](#)[\[6\]](#)
- Quenching: Rapidly pour the molten glass onto a preheated stainless steel or brass plate or into a mold. Press the melt with another plate to obtain a flat glass sample. This rapid cooling (quenching) is crucial to prevent crystallization and form an amorphous solid.
- Annealing: To relieve internal stresses developed during quenching, transfer the glass sample to an annealing furnace.
 - Heat the furnace to a temperature slightly below the glass transition temperature (T_g), typically around 450°C.[\[4\]](#)
 - Hold the sample at this temperature for several hours.
 - Slowly cool the furnace down to room temperature.
- Sample Preparation: The annealed glass can then be cut and polished to the desired dimensions for characterization.

Protocol 2: Characterization of Zinc Borate Glass

2.1 Structural Analysis using X-ray Diffraction (XRD)

Objective: To confirm the amorphous (non-crystalline) nature of the synthesized glass.

Procedure:

- Grind a small piece of the annealed glass into a fine powder using an agate mortar and pestle.
- Mount the powder on a sample holder.
- Perform XRD analysis over a 2θ range of 20° to 80° .[\[10\]](#)
- Analysis: The absence of sharp diffraction peaks and the presence of a broad hump is characteristic of an amorphous structure.[\[10\]](#)

2.2 Thermal Analysis using Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (T_g), crystallization temperature (T_c), and melting temperature (T_m).

Procedure:

- Place a small, known weight of the glass sample (typically 10-20 mg) into an alumina or platinum DSC pan.
- Place the pan in the DSC instrument. An empty pan is used as a reference.
- Heat the sample at a constant rate (e.g., 10 K/min) under an inert atmosphere (e.g., nitrogen).
- Analysis:
 - The glass transition (T_g) is observed as an endothermic shift in the baseline of the DSC curve.
 - The crystallization temperature (T_c) is identified by one or more exothermic peaks.

- The melting temperature (T_m) is indicated by an endothermic peak at a higher temperature.

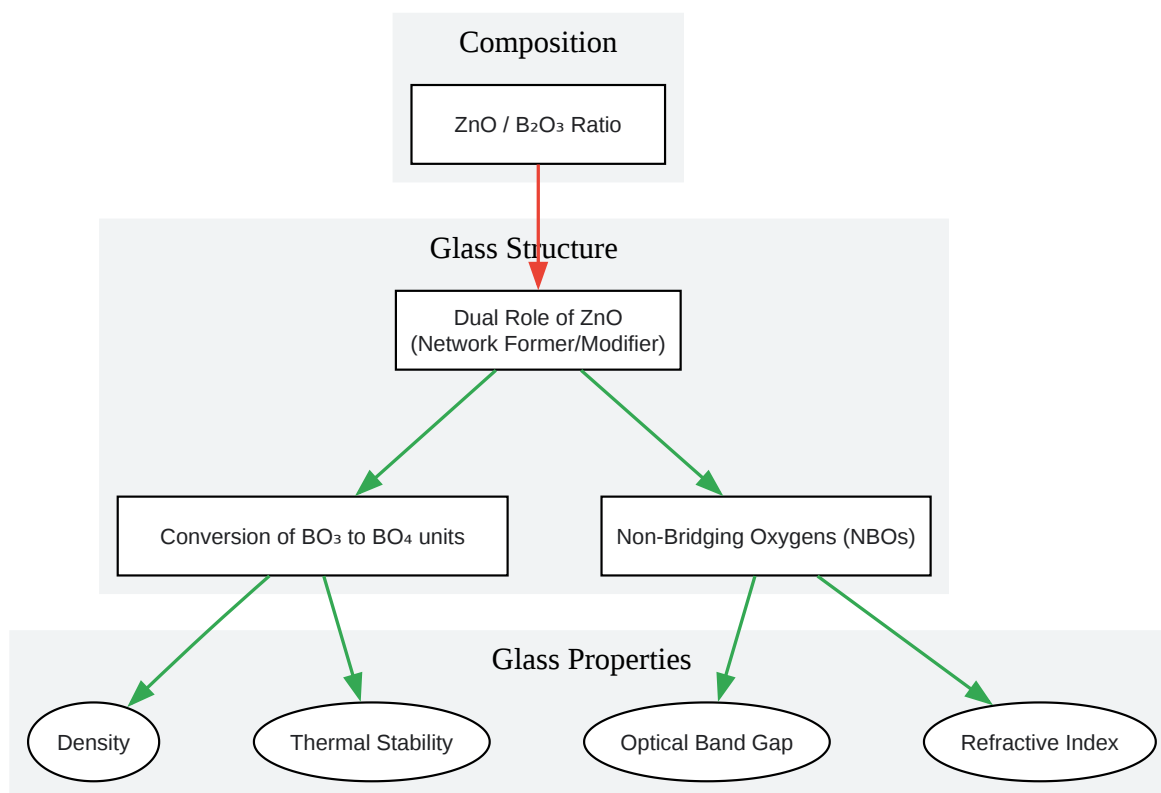
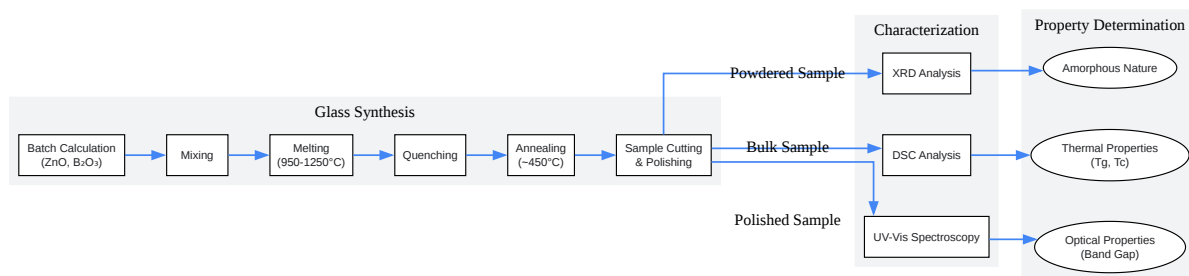
2.3 Optical Analysis using UV-Vis Spectroscopy

Objective: To determine the optical band gap (E_g) of the glass.

Procedure:

- Use a polished, flat glass sample with a known thickness.
- Record the optical absorption spectrum in the UV-Visible range (typically 200-1100 nm) using a UV-Vis spectrophotometer.[\[5\]](#)
- Analysis (Tauc Plot Method):
 - Calculate the absorption coefficient (α) from the absorbance (A) and the sample thickness (t) using the formula: $\alpha = 2.303 * A / t$.
 - Calculate the photon energy ($h\nu$) from the wavelength (λ).
 - Plot $(\alpha h\nu)^n$ against $h\nu$, where n depends on the nature of the electronic transition ($n=2$ for direct allowed transitions, $n=1/2$ for indirect allowed transitions).[\[4\]](#)[\[11\]](#)
 - Extrapolate the linear portion of the plot to the energy axis (where $(\alpha h\nu)^n = 0$). The intercept gives the value of the optical band gap (E_g).[\[12\]](#)

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